![molecular formula C15H13FN2S B1387510 1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine CAS No. 1170431-66-9](/img/structure/B1387510.png)
1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine
Overview
Description
1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine is a synthetic organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a fluorobenzyl group and a methylthio group attached to the pyrrolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common approach is to start with the pyrrolopyridine core and introduce the fluorobenzyl and methylthio groups through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide, and bases like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The fluorobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, potassium carbonate, sodium hydride
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Benzyl derivatives
Substitution: Amino or thiol-substituted benzyl derivatives
Scientific Research Applications
Overview
1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine is a synthetic organic compound belonging to the pyrrolopyridine class. It features a fluorobenzyl group and a methylthio group attached to its core structure. This compound has garnered attention for its potential applications in various scientific fields, particularly in chemistry, biology, and medicine.
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with varied properties and activities.
Biological Research
- Enzyme Inhibition : Studies have indicated that this compound may exhibit enzyme inhibition properties. The specific interactions with enzymes can be explored to understand its mechanism of action and potential therapeutic effects.
- Receptor Binding Studies : The compound is also investigated for its ability to bind to specific biological receptors, which could lead to insights into its role in cellular signaling pathways.
Medicinal Chemistry
- Therapeutic Properties : There is ongoing research into the anti-inflammatory and anticancer activities of this compound. Preliminary studies suggest that it may modulate biological pathways involved in inflammation and tumor growth.
- Drug Development : Given its promising biological activities, this compound is being evaluated as a potential lead compound for drug development targeting various diseases.
Industrial Applications
- Material Science : The compound's unique chemical properties make it suitable for developing new materials or specialty chemicals. Its application in polymer science or as an additive in chemical formulations is an area of interest.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl and methylthio groups can influence the compound’s binding affinity and selectivity for these targets, affecting downstream signaling pathways and cellular responses.
Comparison with Similar Compounds
1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine can be compared with other pyrrolopyridine derivatives, such as:
1-(4-Chlorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Methylbenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine: Similar structure but with a methyl group instead of fluorine.
1-(4-Fluorobenzyl)-4-(ethylthio)-1H-pyrrolo[3,2-c]pyridine: Similar structure but with an ethylthio group instead of methylthio.
Biological Activity
1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine is a synthetic organic compound categorized under pyrrolopyridines. Its structure features a fluorobenzyl group and a methylthio group attached to a pyrrolopyridine core, which is significant in various biological applications. The compound's IUPAC name is 1-[(4-fluorophenyl)methyl]-4-methylsulfanylpyrrolo[3,2-c]pyridine, and its molecular formula is C15H13FN2S with a molecular weight of 272.35 g/mol .
Property | Value |
---|---|
IUPAC Name | 1-[(4-fluorophenyl)methyl]-4-methylsulfanylpyrrolo[3,2-c]pyridine |
Molecular Formula | C15H13FN2S |
Molecular Weight | 272.35 g/mol |
CAS Registry Number | 1170431-66-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorobenzyl and methylthio groups enhances its binding affinity and selectivity for these targets, which can lead to modulation of various signaling pathways within cells .
Pharmacological Properties
Research indicates that derivatives of pyrrolopyridine, including this compound, exhibit a broad spectrum of pharmacological properties:
- Analgesic Activity : Compounds in this class have been investigated for their potential as pain relievers.
- Antitumor Activity : Some studies suggest efficacy against various cancer cell lines.
- Antiviral and Antimycobacterial Activities : There is evidence supporting the use of these compounds in treating viral infections and tuberculosis .
Structure-Activity Relationships (SAR)
The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in determining the biological activity of pyrrolopyridine derivatives. For instance, the methylthio group plays a crucial role in enhancing pharmacological effects compared to other substituents .
Case Study 1: Antitumor Activity
In a study evaluating the antitumor potential of various pyrrolopyridine derivatives, this compound was tested against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects, particularly against human lung carcinoma cells (A549) .
Case Study 2: Analgesic Efficacy
Another investigation focused on the analgesic properties of similar compounds revealed that modifications in the molecular structure could enhance pain relief efficacy. The presence of the fluorobenzyl group was found to be beneficial in increasing the potency of analgesic action .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine, and how can reaction conditions be optimized for yield?
- Methodology :
- Nucleophilic substitution is critical for introducing the 4-fluorobenzyl group. A two-step protocol involving alkylation of the pyrrolo[3,2-c]pyridine core with 4-fluorobenzyl bromide in dry DMF under inert atmosphere (N₂/Ar) at 60–80°C for 12–24 hours is typical.
- Methylthio group installation : Use NaSMe or (CH₃)₂S₂ with a base (e.g., K₂CO₃) in acetonitrile at reflux. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1).
- Yield optimization : Lower temperatures (0–25°C) during alkylation reduce side products. Purification via column chromatography (DCM/MeOH 95:5) improves purity to >95% .
Q. How can researchers confirm the structural identity of this compound, particularly the position of substituents on the pyrrolo-pyridine core?
- Analytical workflow :
- ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC). The methylthio group (δ ~2.5 ppm in ¹H NMR) and fluorobenzyl aromatic protons (δ ~7.2–7.4 ppm) are diagnostic.
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- X-ray crystallography : Co-crystallize with a resolving agent (e.g., hexafluorobenzene) to resolve positional ambiguity. Evidence from similar fluorobenzyl-pyrrolo-pyridines shows distinct bond angles (C–F: 1.34 Å) and torsion angles .
Q. What stability considerations are critical for handling and storing this compound?
- Guidelines :
- Light sensitivity : Store in amber vials at –20°C under inert gas (Ar). Decomposition occurs via S-demethylation under UV exposure.
- Moisture : Hydrolytic degradation of the methylthio group is observed in aqueous solutions (pH <5 or >9). Use anhydrous solvents (e.g., dry DMSO) for biological assays.
- Long-term stability : Monitor via HPLC (C18 column, 0.1% TFA in H₂O/ACN) every 3 months. Degradation products include sulfoxide derivatives .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Screening cascade :
- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (IC₅₀ >10 µM suggests low toxicity).
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, JAK2) using ADP-Glo™ assays. Pyrrolo-pyridines often target ATP-binding pockets.
- Antimicrobial activity : MIC testing against M. tuberculosis (H37Rv strain) as diarylpyrroles show antitubercular activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the methylthio and fluorobenzyl groups for target selectivity?
- SAR strategies :
- Methylthio modifications : Replace with sulfone (-SO₂CH₃) or sulfonamide (-NHSO₂CH₃) to enhance hydrogen bonding. Compare IC₅₀ shifts in enzyme assays.
- Fluorobenzyl analogs : Synthesize 3-fluoro or 2,4-difluoro derivatives to probe steric/electronic effects. Fluorine’s electronegativity improves membrane permeability (logP ~2.5–3.0).
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 4ZUD). Focus on π-π stacking with fluorophenyl and hydrophobic interactions with methylthio .
Q. What crystallographic techniques resolve ambiguities in the compound’s solid-state conformation, and how do they inform drug design?
- Techniques :
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (hexane/EtOAc). Analyze torsion angles (e.g., C4–S–CH₃ vs. pyrrolo-pyridine plane) to assess planarity.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯F contacts). Fluorine’s van der Waals radius (1.47 Å) influences packing efficiency.
- Thermal ellipsoids : Evaluate thermal motion of the methylthio group to predict metabolic lability .
Q. How can researchers address contradictions in biological activity data across different assay conditions?
- Troubleshooting framework :
- Solubility : Use DLS to confirm colloidal aggregation in PBS. Add 0.01% Tween-80 to prevent false positives in cell-based assays.
- Redox interference : Test for thiol-reactive artifacts (e.g., via glutathione quenching).
- Assay reproducibility : Validate with positive controls (e.g., staurosporine for kinase inhibition) across ≥3 independent replicates .
Q. What advanced analytical methods quantify trace impurities or degradation products in synthesized batches?
- Analytical protocols :
- UPLC-MS/MS : Use a BEH C18 column (1.7 µm) with 0.1% formic acid in H₂O/MeOH. Detect sulfoxide (m/z +16) and des-fluoro (m/z –18) impurities.
- ICP-MS : Quantify residual Pd from Suzuki couplings (limit: <10 ppm).
- Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed (e.g., Chiralpak IA column) .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-methylsulfanylpyrrolo[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2S/c1-19-15-13-7-9-18(14(13)6-8-17-15)10-11-2-4-12(16)5-3-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGMCQNPPCUYDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC2=C1C=CN2CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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